

# **NSC61610** toxicity and dose-limiting factors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | NSC61610 |           |  |  |  |
| Cat. No.:            | B1680230 | Get Quote |  |  |  |

# **Technical Support Center: NSC61610**

This technical support guide provides information on the toxicity and dose-limiting factors of the lanthionine synthetase C-like 2 (LANCL2) agonist, **NSC61610**. As specific toxicology data for **NSC61610** are not publicly available, this document summarizes the safety profile of other well-characterized LANCL2 agonists, BT-11 (Omilancor) and NIM-1324, to provide a potential reference for researchers.

# **Frequently Asked Questions (FAQs)**

Q1: What is the known toxicity profile of **NSC61610**?

A1: Currently, there are no publicly available preclinical or clinical toxicology studies specifically for **NSC61610**. Its effects have primarily been characterized in mouse models of influenza, where it has shown therapeutic efficacy by reducing inflammation and improving survival.[1][2]

Q2: Are there any safety data on other LANCL2 agonists that could be relevant to **NSC61610**?

A2: Yes, extensive safety and toxicology studies have been conducted on other LANCL2 agonists, such as BT-11 (Omilancor) and NIM-1324. These studies in animals and humans have consistently demonstrated a benign safety profile with no dose-limiting toxicities observed at high doses.[3][4][5][6][7]

Q3: What were the findings from preclinical toxicology studies of other LANCL2 agonists?



A3: Preclinical studies for the LANCL2 agonist BT-11 in rats and dogs showed no clinical signs of toxicity, including no changes in biochemical or hematological markers, and no macroscopic or microscopic organ damage at doses up to 1,000 mg/kg/day in 90-day repeat-dose studies.

[3][4] Similarly, the LANCL2 agonist NIM-1324 had a No-Observed-Adverse-Effect-Level (NOAEL) up to the tested limit dose of 1000 mg/kg/day in 28-day studies in rats and dogs, with no observed side effects or organ damage.[5]

Q4: What are the dose-limiting factors for LANCL2 agonists in humans?

A4: In Phase I clinical trials for both BT-11 and NIM-1324, no dose-limiting toxicities were observed. BT-11 was well-tolerated in single ascending doses up to 100 mg/kg and in multiple ascending doses up to 100 mg/kg daily for seven days.[7] NIM-1324 was well-tolerated in single ascending doses up to 1500 mg and multiple ascending doses up to 1500 mg daily for seven days, with no serious adverse events reported.[5][6]

Q5: What is the mechanism of action of **NSC61610** and other LANCL2 agonists?

A5: **NSC61610** and other LANCL2 agonists exert their effects by activating the Lanthionine Synthetase C-like 2 (LANCL2) pathway. This activation modulates immune responses, leading to anti-inflammatory effects.[1][2] Specifically, activation of LANCL2 has been shown to increase the production of the anti-inflammatory cytokine IL-10 by macrophages and CD8+ T cells.[1][2]

### **Quantitative Data Summary**

The following tables summarize the preclinical and clinical safety findings for the LANCL2 agonists BT-11 and NIM-1324.

Table 1: Summary of Preclinical Toxicology Findings for LANCL2 Agonists



| Compound | Species  | Study<br>Duration | Route of<br>Administrat<br>ion | NOAEL (No-<br>Observed-<br>Adverse-<br>Effect-<br>Level) | Key<br>Findings                                                                                |
|----------|----------|-------------------|--------------------------------|----------------------------------------------------------|------------------------------------------------------------------------------------------------|
| BT-11    | Rat, Dog | 90 days           | Oral                           | > 1,000<br>mg/kg/day                                     | No clinical signs of toxicity, no biochemical or hematological changes, no organ pathology.[3] |
| NIM-1324 | Rat, Dog | 28 days           | Oral                           | 1,000<br>mg/kg/day                                       | No observed side effects, hematological dysfunctions, or histological changes.[5]              |

Table 2: Summary of Phase I Clinical Trial Safety Findings for LANCL2 Agonists



| Compound | Study<br>Population             | Dosing<br>Regimen                                                                                           | Maximum<br>Tolerated Dose<br>(MTD) | Key Adverse<br>Events                                                                                                                                                              |
|----------|---------------------------------|-------------------------------------------------------------------------------------------------------------|------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| BT-11    | Healthy<br>Volunteers<br>(n=70) | Single Ascending Dose (up to 100 mg/kg) & Multiple Ascending Dose (up to 100 mg/kg daily for 7 days)        | Not Reached                        | No dose-limiting toxicities; no increase in adverse events compared to placebo.[7]                                                                                                 |
| NIM-1324 | Healthy<br>Volunteers<br>(n=57) | Single Ascending<br>Dose (250-1500<br>mg) & Multiple<br>Ascending Dose<br>(250-1500 mg<br>daily for 7 days) | Not Reached                        | No dose-limiting toxicities; no serious adverse events; no clinically significant findings in biochemistry, coagulation, ECG, hematology, or urinalysis compared to placebo.[5][6] |

## **Experimental Protocols**

General Preclinical Toxicology Study Design (based on BT-11 and NIM-1324 studies)

- Animal Models: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rats) and a non-rodent (e.g., Beagle dogs).[3][5]
- Dose Administration: The test compound is administered orally, often daily, for a specified duration (e.g., 28 or 90 days).[3][5]
- Dose Groups: Multiple dose groups are used, including a control group receiving the vehicle and several escalating dose groups of the test compound.



- Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.
- Assessments: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are examined macroscopically and microscopically for any pathological changes.[3][5]
- Genotoxicity Assays: A battery of tests is typically performed to assess mutagenic and genotoxic potential, including the Ames test, chromosomal aberration assay, and micronucleus assay.[4]
- Safety Pharmacology: Studies are conducted to evaluate the effects on vital functions, such as the central nervous, cardiovascular, and respiratory systems.[4][5]

### **Visualizations**

Signaling Pathway of LANCL2 Agonists



Click to download full resolution via product page

Caption: Simplified signaling pathway of **NSC61610** and other LANCL2 agonists.

Experimental Workflow for Preclinical Toxicology Assessment





Click to download full resolution via product page

Caption: General workflow for preclinical toxicology assessment of a new drug candidate.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. LANCL2: A Novel Therapeutic Target for Influenza | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]
- 2. Lanthionine Synthetase C-Like 2 Modulates Immune Responses to Influenza Virus Infection PMC [pmc.ncbi.nlm.nih.gov]

### Troubleshooting & Optimization





- 3. researchgate.net [researchgate.net]
- 4. Nonclinical Toxicology and Toxicokinetic Profile of an Oral Lanthionine Synthetase C-Like
   2 (LANCL2) Agonist, BT-11 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of NIM-1324 an Oral LANCL2 Agonist in a Randomized, Double-Blind, Placebo-Controlled Phase I Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Pharmacokinetics of NIM-1324 an Oral LANCL2 Agonist in a Randomized, Double-Blind, Placebo-Controlled Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Safety, Tolerability, and Pharmacokinetics Profile of BT-11, an Oral, Gut-Restricted Lanthionine Synthetase C-Like 2 Agonist Investigational New Drug for Inflammatory Bowel Disease: A Randomized, Double-Blind, Placebo-Controlled Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NSC61610 toxicity and dose-limiting factors].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680230#nsc61610-toxicity-and-dose-limiting-factors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com